Product packaging for 6-Methyl-2,6-diazaspiro[4.5]decane(Cat. No.:)

6-Methyl-2,6-diazaspiro[4.5]decane

Cat. No.: B11755122
M. Wt: 154.25 g/mol
InChI Key: XNMWNXMFLSQPKK-UHFFFAOYSA-N
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Description

6-Methyl-2,6-diazaspiro[4.5]decane (CAS 1158750-95-8) is a spirocyclic diazine compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C9H18N2 and a molecular weight of 154.26 g/mol, this compound serves as a valuable, three-dimensional scaffold for constructing novel bioactive molecules . Spirodiamine structures like this one are prized for their well-defined and comparatively rigid three-dimensional quality, which is a critical design element in modern drug candidates. The incorporation of such sp³-rich architectures can profoundly influence a compound's biological profile and key physicochemical parameters, enhancing the likelihood of successful translation from the laboratory to the clinic . This specific scaffold is amenable to further and selective chemical manipulation, allowing for differential functionalization of the amine sites. This makes it a versatile building block for creating diverse molecular libraries aimed at exploring multisite interactions with biological targets such as receptors and enzymes . The primary applications of this compound are in scientific research, where it is utilized as a key intermediate in the synthesis of potential pharmaceuticals. Its structural features make it relevant for projects in catalysis and materials chemistry . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B11755122 6-Methyl-2,6-diazaspiro[4.5]decane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

6-methyl-2,6-diazaspiro[4.5]decane

InChI

InChI=1S/C9H18N2/c1-11-7-3-2-4-9(11)5-6-10-8-9/h10H,2-8H2,1H3

InChI Key

XNMWNXMFLSQPKK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC12CCNC2

Origin of Product

United States

The Significance of Spirocyclic Scaffolds in Contemporary Chemical Research

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are emerging as a powerful tool in modern drug design. nih.gov Their inherent three-dimensionality offers a distinct advantage over traditional planar aromatic structures. tandfonline.com This shift towards molecules with a higher fraction of sp³-hybridized atoms generally correlates with improved physicochemical properties and more favorable pharmacokinetic profiles. tandfonline.com The rigid, yet conformationally defined, nature of spirocycles can enhance binding affinity to biological targets and reduce off-target interactions, a critical aspect in developing safer and more effective therapeutics. tandfonline.com

The introduction of spirocyclic elements into molecular design is an attractive strategy for increasing molecular complexity and structural novelty, which can be crucial for patentability. researchgate.net Although the synthesis of these complex structures can be challenging, advancements in high-throughput synthesis and computational techniques are paving the way for more rapid optimization studies. nih.govresearchgate.net Consequently, the field of spirocyclic chemistry is poised to make significant contributions to the development of new treatments for a range of diseases, including cancer, as well as metabolic, infectious, and neurological disorders. nih.govresearchgate.net

An Overview of Diazaspiro 4.5 Decane Frameworks in Medicinal Chemistry

Within the broader class of spirocycles, diazaspiro[4.5]decane frameworks have proven to be particularly valuable in medicinal chemistry. These structures, containing two nitrogen atoms within the spirocyclic system, serve as versatile building blocks for the synthesis of a wide array of biologically active compounds. The strategic placement of these nitrogen atoms allows for the introduction of various substituents, enabling fine-tuning of a molecule's properties to achieve desired biological effects.

Derivatives of diazaspiro[4.5]decane have been investigated for a multitude of therapeutic applications. For instance, compounds incorporating this scaffold have shown potential as anticonvulsants. nih.gov The modular nature of the diazaspiro[4.5]decane core allows for systematic modifications to explore structure-activity relationships, a fundamental practice in the optimization of lead compounds.

Academic Research Focus on 6 Methyl 2,6 Diazaspiro 4.5 Decane Within Spirocyclic Chemistry

The specific compound, 6-Methyl-2,6-diazaspiro[4.5]decane, has become a focal point of academic and industrial research. Its structure, featuring a methyl group on one of the nitrogen atoms of the diazaspiro[4.5]decane core, provides a key point for further chemical elaboration.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthesis and drug design.

PropertyValue
Molecular FormulaC₉H₁₈N₂
Molar Mass154.25 g/mol
XlogP (predicted)0.7

Table 1: Physicochemical properties of this compound. uni.lu

Research Applications and Derivatives

The utility of the this compound scaffold is highlighted by its incorporation into more complex molecules with specific biological targets. Research has demonstrated its use as a building block in the creation of novel compounds with potential therapeutic value. For example, derivatives have been synthesized and investigated for their antitubercular activity. nih.gov

Furthermore, the exploration of related diazaspiro[4.5]decane structures reveals the broad interest in this chemical class. For instance, the synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported as a facile and cost-effective method to produce N-1 monosubstituted spiro carbocyclic hydantoins, which are of significant interest to the pharmaceutical industry. mdpi.com

The continued investigation into this compound and its analogues is indicative of the enduring importance of spirocyclic frameworks in the pursuit of innovative medicines. The unique structural features and synthetic accessibility of this compound ensure its place as a valuable tool in the armamentarium of medicinal chemists.

Synthetic Strategies for this compound and Its Analogs

The synthesis of spirocyclic systems, particularly those incorporating heteroatoms like nitrogen, is a significant focus in organic chemistry due to their presence in numerous biologically active compounds. The this compound scaffold, characterized by a piperidine (B6355638) ring and a pyrrolidine (B122466) ring sharing a common spirocyclic carbon atom, represents a valuable pharmacophore. This article explores the synthetic methodologies for constructing this specific diazaspiro[4.5]decane and its derivatives, detailing both general and specific pathways.

Biological Investigations and Mechanistic Elucidation of Diazaspiro 4.5 Decane Scaffolds

Recognition of Diazaspiro[4.5]decane as a Privileged Structure in Medicinal Chemistry

The diazaspiro[4.5]decane framework is increasingly recognized as a privileged structure in the field of medicinal chemistry. Privileged scaffolds are molecular cores that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich platform for drug discovery. The inherent three-dimensionality of the spirocyclic system, where two rings share a single carbon atom, provides a unique conformational rigidity and spatial arrangement of functional groups. This architecture is particularly valuable for drug discovery as it can enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties by replacing flexible bonds while maintaining the necessary orientation of substituents for target engagement.

Research has highlighted that N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, a class that includes diazaspiro[4.5]decane derivatives, constitute a privileged class of heterocyclic scaffolds with significant pharmacological interest. mdpi.com These structures are considered highly functionalized 'building blocks' suitable for generating libraries of compounds with potential therapeutic applications, including antiviral and trypanocidal activities. mdpi.com The structural features of diazaspiro compounds, such as the perpendicular arrangement of the rings, can lead to enhanced solubility and are crucial for achieving high potency and selectivity in biological systems.

Engagement with Specific Molecular Targets and Pathways

The versatility of the diazaspiro[4.5]decane scaffold is demonstrated by its interaction with a diverse range of molecular targets, including enzymes, receptors, and other proteins critical to various signaling pathways.

Soluble Epoxide Hydrolase (sEH): Derivatives of 2,8-diazaspiro[4.5]decane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). digitellinc.com This enzyme is a key player in the metabolism of epoxy-fatty acids, which are signaling molecules involved in the regulation of blood pressure and inflammation. Inhibition of sEH is a therapeutic strategy for treating hypertension and inflammatory diseases. Specifically, 2,8-diazaspiro[4.5]decane-based trisubstituted ureas have been developed and shown to be effective sEH inhibitors. digitellinc.com

LATS1/2 Kinases: The Large Tumor Suppressor 1 and 2 (LATS1/2) are crucial serine/threonine kinases in the Hippo signaling pathway, which regulates organ size, cell proliferation, and apoptosis. nih.gov Inhibition of LATS1/2 is being explored for applications in regenerative medicine. nih.gov While potent small molecule inhibitors of LATS1/2 have been developed, such as GA-017, the existing literature from the conducted searches does not report inhibitors based on the 6-methyl-2,6-diazaspiro[4.5]decane or related diazaspiro[4.5]decane scaffolds.

SHP2: The Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical regulator in cellular signaling pathways, including the MAPK pathway. researchgate.net Hyperactivation of SHP2 is linked to various cancers and developmental disorders. A potent allosteric inhibitor of SHP2 has been developed utilizing a 2-oxa-8-azaspiro[4.5]decane core. researchgate.net This compound, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] digitellinc.comnih.govnih.govtriazin-4(3H)-one, demonstrates the utility of the spirocyclic scaffold in targeting the allosteric binding pocket of this important enzyme. researchgate.net

Analogues of the diazaspiro[4.5]decane scaffold have been successfully developed as modulators of G-protein coupled receptors, such as the muscarinic M1 acetylcholine (B1216132) receptor. The M1 receptor is a key target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia. A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized and evaluated as M1 muscarinic agonists. nih.gov One compound from this series, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, exhibited high affinity for M1 receptors and demonstrated partial agonistic activity. nih.gov

The broad applicability of the diazaspiro[4.5]decane scaffold is further evidenced by its interaction with a variety of other protein targets.

Chitin (B13524) Synthase: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been designed as inhibitors of chitin synthase, an essential enzyme for fungal cell wall integrity. nih.govnih.gov These compounds have shown potent antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus fumigatus. nih.govnih.gov

RIPK1 Kinase: Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. Virtual screening and subsequent optimization have led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors. researchgate.net

Delta Opioid Receptor: A novel chemotype of delta opioid receptor (DOR) selective agonists has been identified based on a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. These agonists show promise for the treatment of neurological disorders such as chronic pain and migraine.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For various diazaspiro[4.5]decane-based scaffolds, systematic modifications have provided insights into the structural requirements for biological activity.

For M1 muscarinic agonists based on the 1-oxa-2,8-diazaspiro[4.5]decan-3-one core, SAR studies revealed that the nature of the substituent at the N2 position is critical. While the 2,8-dimethyl analogue (compound 6a) showed high affinity and partial agonism, altering the methyl group at N2, for instance, led to an increase in selectivity for M1 over M2 receptors but was accompanied by a loss of M1 agonistic activity. nih.gov

In the development of chitin synthase inhibitors , SAR exploration of 2,8-diazaspiro[4.5]decan-1-one derivatives demonstrated that different substitutions on the piperidine (B6355638) carboxamide moiety significantly influenced inhibitory activity. nih.gov For example, compound 5h with a specific substitution pattern emerged as a highly effective inhibitor. nih.gov

Table 1: SAR of Diazaspiro[4.5]decane Derivatives as Chitin Synthase Inhibitors
CompoundTargetIC₅₀ (mM)Key Structural Features
5bChitin Synthase0.132,8-diazaspiro[4.5]decan-1-one core with piperidine carboxamide
5dChitin Synthase0.182,8-diazaspiro[4.5]decan-1-one core with piperidine carboxamide
5hChitin Synthase0.10Optimal substitution on piperidine carboxamide for activity
5qChitin Synthase0.152,8-diazaspiro[4.5]decan-1-one core with piperidine carboxamide
Polyoxin B (Control)Chitin Synthase0.08Reference inhibitor

For RIPK1 inhibitors , optimization of an initial hit compound led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives, with compound 41 showing prominent inhibitory activity (IC₅₀ of 92 nM). researchgate.net

Table 2: Activity of Diazaspiro[4.5]decane-based RIPK1 Inhibitor
CompoundTargetIC₅₀ (nM)
41RIPK192

Mechanisms of Action Within Biological Systems

The diverse biological activities of diazaspiro[4.5]decane derivatives are a result of their distinct mechanisms of action.

sEH inhibitors based on the 2,8-diazaspiro[4.5]decane scaffold exert their antihypertensive effects by preventing the degradation of vasodilatory epoxy-fatty acids, which leads to a reduction in blood pressure in spontaneously hypertensive rat models. digitellinc.com

M1 muscarinic agonists like 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one function by stimulating phosphoinositide hydrolysis in the hippocampus, a key signaling event downstream of M1 receptor activation. nih.gov This mechanism is linked to their observed antiamnesic activity. nih.gov

The SHP2 inhibitor acts allosterically, binding to a pocket distinct from the active site, which stabilizes the enzyme in an inactive conformation. researchgate.net This prevents SHP2 from participating in oncogenic signaling cascades. researchgate.net

Chitin synthase inhibitors disrupt the synthesis of the fungal cell wall, leading to cell lysis and death. Their efficacy can be enhanced when used in combination with other antifungals like fluconazole, with which they show synergistic or additive effects, indicating they act on different cellular targets. nih.gov

RIPK1 inhibitors block the kinase activity of RIPK1, thereby preventing the initiation of the necroptosis pathway. researchgate.net This has been demonstrated by a significant anti-necroptotic effect in cellular models. researchgate.net

Delta opioid receptor agonists with the 1,3,8-triazaspiro[4.5]decane core demonstrate anti-allodynic efficacy in inflammatory pain models, indicating their potential to modulate pain signaling pathways.

Computational Chemistry and in Silico Modeling in 6 Methyl 2,6 Diazaspiro 4.5 Decane Research

Quantum Mechanical Calculations (e.g., Density Functional Theory for Conformation and Electronic Structure Optimization)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule like 6-Methyl-2,6-diazaspiro[4.5]decane. Unlike classical molecular mechanics, DFT accounts for the electronic structure of the molecule, allowing for accurate prediction of its geometry, conformational energies, and electronic properties.

In the context of this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Analyze Conformational Isomers: The spirocyclic core and the piperidine (B6355638) ring can adopt several conformations (e.g., chair, boat, twist-boat). DFT can calculate the relative energies of these conformers, identifying the lowest energy (most populated) states.

Determine Electronic Properties: Calculations can yield valuable data such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding reactivity and intermolecular interactions.

For instance, the MEP can reveal electron-rich regions (like the nitrogen atoms) that are likely to act as hydrogen bond acceptors or engage in electrostatic interactions with a biological target.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a protein target and to propose the binding mode of a ligand.

For this compound or its derivatives, docking studies would involve:

Preparation of the Ligand: Generating a low-energy 3D conformation of the molecule, often optimized using methods like DFT or molecular mechanics force fields such as MMFF94.

Preparation of the Protein Target: Using a crystal structure or homology model of the receptor of interest. The binding site is defined, typically as a grid box encompassing the key amino acid residues.

Docking Simulation: An algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, systematically samples different positions and orientations (poses) of the ligand within the binding site.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions like hydrogen bonds, salt bridges, and hydrophobic contacts.

In a study on related diazaspiro compounds developed as sigma-2 (σ2) receptor ligands, molecular docking was used to predict their binding modes. mdpi.com The protonated nitrogen of the spiro scaffold was observed to form a critical salt bridge with the aspartic acid residue ASP29 in the σ2 receptor binding site. mdpi.com The estimated binding energies for these compounds were in the range of -9.65 to -10.97 kcal/mol, indicating strong affinity. mdpi.com

Table 1: Example of Molecular Docking Results for Diazaspiro Compounds at the σ2 Receptor

Compound Estimated Binding Energy (kcal/mol) Key Interacting Residue Interaction Type
Reference Compound 1 -10.55 ASP29 Salt Bridge
Reference Compound 2 -9.65 ASP29 Salt Bridge
Diazaspiro Hit 1 -10.97 ASP29 Salt Bridge
Diazaspiro Hit 2 -10.34 ASP29 Salt Bridge

Data adapted from a study on diazaspiro cores as σ2 receptor ligands. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Site Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of the ligand and protein over time, typically on the nanosecond to microsecond timescale.

For a complex of this compound with its target, MD simulations are used to:

Assess Binding Stability: An MD simulation starting from a docked pose can test its stability. If the key interactions are maintained and the ligand remains in the binding pocket throughout the simulation, it provides confidence in the docking result.

Sample Conformational Space: Both the ligand and the protein are flexible. MD simulations allow for extensive sampling of different conformations, providing a more realistic picture of the binding ensemble than a single docked pose.

Study Water Dynamics: MD explicitly includes water molecules, allowing for the analysis of their role in mediating ligand-protein interactions.

Investigate Binding Site Dynamics: The simulation can reveal how the binding of the ligand affects the flexibility and motion of the protein's binding pocket.

In research on diazaspiro ligands for the σ2 receptor, MD simulations were performed using force fields like CHARMM and run for hundreds of nanoseconds to confirm the stability of the docked poses and analyze the dynamics of the ligand-receptor complex. mdpi.com

Advanced Scoring Functions and Free Energy Perturbation Approaches (e.g., MM-GBSA)

To refine the binding energy predictions from docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.gov MM/GBSA is an end-point free energy calculation method that offers a balance between the speed of docking scores and the high computational cost of alchemical free energy methods. nih.gov

The MM/GBSA protocol involves:

Running an MD simulation of the ligand-protein complex.

Extracting snapshots (frames) from the stable part of the MD trajectory.

For each snapshot, calculating the binding free energy (ΔG_bind) using the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy in the gas phase.

ΔG_solv is the solvation free energy, composed of polar (calculated by the Generalized Born model) and nonpolar (calculated from the solvent-accessible surface area, SASA) contributions.

TΔS is the entropic contribution to binding, which can be estimated through methods like normal-mode analysis but is often computationally expensive and sometimes omitted for relative ranking. nih.gov

MM/GBSA is widely used to re-rank docking poses, compare the binding affinities of different ligands in a series, and identify the key energy contributions (e.g., van der Waals, electrostatic) that drive binding. nih.govnih.gov

In Silico Prediction of Compound Potency, Selectivity, and Pharmacokinetic Properties

Beyond target binding, computational methods are invaluable for predicting the drug-like properties of a compound. These in silico predictions help to identify potential liabilities early in the discovery process. For this compound, a variety of properties can be calculated using models based on its 2D or 3D structure.

Predicted Physicochemical Properties: Public databases like PubChem provide computationally predicted properties for many chemical structures, including isomers of the target compound. uni.luuni.lu These serve as an initial assessment of its characteristics.

Table 2: Predicted Physicochemical Properties for this compound Isomers

Property This compound uni.lu 2-Methyl-2,6-diazaspiro[4.5]decane uni.lu
Molecular Formula C9H18N2 C9H18N2
Monoisotopic Mass 154.147 Da 154.147 Da
XlogP (Lipophilicity) 0.7 0.7
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 2 2
Rotatable Bond Count 0 0

Source: PubChem Database. uni.luuni.lu

Pharmacokinetic (ADME) Predictions: Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as:

Aqueous solubility

Blood-brain barrier penetration

Plasma protein binding

Interaction with cytochrome P450 (CYP) enzymes (potential for drug-drug interactions)

Human intestinal absorption

These predictions help to virtually profile this compound for its potential to become a successful drug candidate, guiding chemical modifications to improve its pharmacokinetic profile.

Applications in Chemical Biology and Drug Discovery Pipelines

Utilization as Chemical Building Blocks for Complex Molecular Architectures

The rigid yet three-dimensional structure of 6-Methyl-2,6-diazaspiro[4.5]decane makes it an attractive building block for the synthesis of more complex molecular architectures. Its diazaspiro core, featuring two nitrogen atoms at positions 2 and 6, offers multiple points for chemical modification, allowing for the systematic exploration of chemical space. The methyl group at the 6-position introduces a specific stereochemical feature that can influence the binding of the resulting molecules to their biological targets.

The synthesis of derivatives often involves the functionalization of the secondary amine at the 2-position, enabling the attachment of various side chains and pharmacophores. This versatility has been exploited to create libraries of compounds for screening against different biological targets. For instance, the core structure can be elaborated to generate molecules with potential applications in a range of therapeutic areas.

Scaffold Hybridization and Privileged Structure Approaches in Drug Design

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. mdpi.com Spirocyclic systems, including diazaspiroalkanes, are increasingly recognized as privileged structures in drug design. nih.govresearchgate.net The 2,6-diazaspiro[3.4]octane core, a related structure, is considered an emerging privileged motif due to its frequent appearance in compounds with diverse biological activities. mdpi.com

Scaffold hybridization, a strategy that combines two or more privileged scaffolds into a single molecule, is a powerful approach to developing novel drug candidates. mdpi.commdpi.com The this compound scaffold can be hybridized with other known pharmacophores to create new chemical entities with improved potency, selectivity, and pharmacokinetic properties. This approach has been successfully applied in the design of inhibitors for various enzymes and receptors. For example, the hybridization of different scaffolds has been used to develop potent inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in cancer. mdpi.com

Development of Chemical Probes for Biological Systems

While specific examples of this compound being used as a chemical probe are not extensively documented in the provided search results, its structural features make it a suitable candidate for such applications. Chemical probes are essential tools for studying biological processes, and the development of novel probes is a continuous effort in chemical biology. The ability to functionalize the diazaspiro core allows for the attachment of reporter groups, such as fluorescent dyes or affinity tags, which would enable the tracking and identification of its molecular targets within a cell or organism.

Contribution to Novel Therapeutic Modalities (e.g., Protein Degrader Building Blocks)

The field of drug discovery is continually evolving, with the emergence of novel therapeutic modalities beyond traditional small molecule inhibitors. One such modality is targeted protein degradation, which utilizes bifunctional molecules like PROteolysis TArgeting Chimeras (PROTACs) to induce the degradation of specific proteins. These molecules typically consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The structural characteristics of this compound make it a potential building block for the linker or as a core scaffold to which the target-binding and E3 ligase-binding moieties can be attached. While the direct use of this specific compound in published protein degraders is not highlighted in the search results, the exploration of novel scaffolds is a key area of research in this field.

Exploration in Specific Disease Areas based on Biological Activity Profile

The biological activity of compounds containing the diazaspiroalkane scaffold has been explored in various disease areas. For instance, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for the treatment of obesity, pain, and various immune system, cardiovascular, and psychotic disorders. nih.gov Similarly, new derivatives of 4,6-diazaspiro[2.4]heptane-5,7-diones have been synthesized and tested for their anticonvulsant activity. nih.gov

A study on 2,6-diazaspiro[3.4]octane, a closely related scaffold, led to the identification of a potent antitubercular lead compound. mdpi.com This highlights the potential of diazaspiro compounds in infectious diseases. The diverse biological activities reported for related spirocyclic diamines suggest that derivatives of this compound could also exhibit interesting pharmacological profiles in various therapeutic areas, including oncology and central nervous system disorders. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-2,6-diazaspiro[4.5]decane, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, ethylenediamine can react with substituted piperidinones under reflux conditions (e.g., in dioxane with HCl as a catalyst) to form the spirocyclic core . Optimizing stoichiometry, reaction time (e.g., 18 hours reflux ), and purification techniques (e.g., column chromatography with chloroform:ethyl acetate gradients ) can enhance yields. Intermediate characterization via IR and NMR is critical to confirm structural integrity .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To identify methyl group positions and spirocyclic proton environments. For example, methyl groups in similar compounds show singlets at δ ~2.3 ppm, while spirocyclic protons appear as multiplet clusters .
  • IR Spectroscopy : Absence of NH stretches (e.g., ~3100 cm⁻¹) confirms Boc-protected intermediates, while carbonyl bands (1720–1685 cm⁻¹) validate imide or ester functionalities .
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns help confirm molecular weight and substituent positions .

Q. What solvent systems are effective for purifying this compound derivatives?

  • Methodological Answer : Polar aprotic solvents like dichloromethane (CH₂Cl₂) are effective for extraction post-synthesis . For chromatography, gradients of chloroform:ethyl acetate (9:1) resolve spirocyclic products from byproducts . Hydrochloride salts (e.g., dihydrochloride forms ) may require recrystallization in ethanol/water mixtures.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions. For antibacterial/antifungal testing, standardize protocols using Müller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) with controlled inoculum sizes . Dose-response curves (e.g., 0.03 g/mL in ethanol/petroleum ether ) and statistical validation (e.g., triplicate trials) improve reproducibility. Cross-reference with computational models (e.g., molecular docking ) to validate mechanistic hypotheses.

Q. What strategies address stereochemical challenges in synthesizing enantiopure spirocyclic derivatives?

  • Methodological Answer : Stereoselective routes include chiral catalysts (e.g., gold/copper cocatalysts for 6-aza/oxa-spiro[4.5]decane skeletons ) or enantiomerically pure starting materials. For example, (2R,4r,6S)-configured intermediates can guide asymmetric synthesis . Dynamic NMR or chiral HPLC are essential for enantiomeric excess (ee) determination .

Q. How do substituents on the spirocyclic core influence biological activity?

  • Methodological Answer : Systematic SAR studies are key. Introduce substituents (e.g., aryl groups at position 7/9 or methyl esters ) and compare bioactivity. Computational tools (e.g., molecular docking ) predict binding affinities to targets like Pfmrk kinases . For example, electron-withdrawing groups (e.g., fluorine) may enhance metabolic stability .

Q. What computational methods are suitable for modeling this compound interactions with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) optimizes ground-state geometries, while molecular dynamics (MD) simulations assess protein-ligand stability . Docking software (e.g., AutoDock Vina) evaluates binding poses against enzymes like Hedgehog pathway proteins . Validate predictions with in vitro assays (e.g., IC₅₀ determinations ).

Q. How can researchers optimize spirocyclic ring formation to avoid side reactions?

  • Methodological Answer : Control ring strain by adjusting cyclization conditions. For example, phase-transfer catalysts (e.g., tetrabutylammonium bromide ) improve alkylation efficiency. Monitor reaction progress via TLC and quench intermediates if dimerization occurs. High-dilution techniques minimize intermolecular coupling .

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